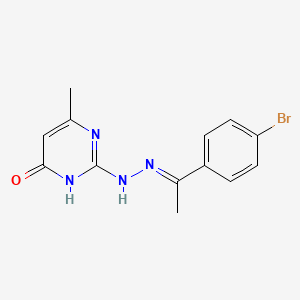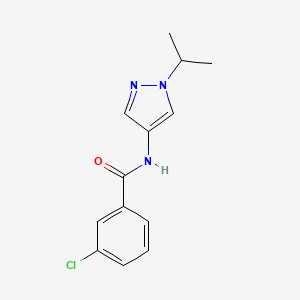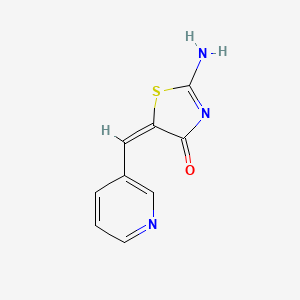
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as BHMPH, is a chemical compound that has been widely used in scientific research applications. BHMPH is a hydrazone derivative of 4-hydroxy-6-methyl-2-pyrimidinyl, which has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of various signaling pathways. 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been found to inhibit the activity of ROS and to increase the activity of antioxidant enzymes, such as SOD and catalase. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, including its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone and to identify its potential therapeutic targets. Additionally, the development of new synthetic methods for 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone could lead to its wider use in scientific research.
In conclusion, 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a chemical compound that has been widely used in scientific research applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties, and has shown promise as a potential treatment for various diseases. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(4-bromophenyl)ethanone with 4-hydroxy-6-methyl-2-pyrimidinylhydrazine in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The chemical structure of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is shown in Figure 1.
Scientific Research Applications
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-8-7-12(19)16-13(15-8)18-17-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H2,15,16,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLFYSLBUWMND-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6062033.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6062034.png)
![(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6062040.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6062062.png)

![6-chloro-3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6062085.png)
![3-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6062086.png)

![2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6062094.png)
![6-(2-methoxyphenyl)-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6062104.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B6062109.png)